molecular formula C7H6N2O2 B163995 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 132400-69-2

5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B163995
CAS No.: 132400-69-2
M. Wt: 150.13 g/mol
InChI Key: LFAHMOHODVHAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a propynyl group at the 5th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the alkylation of uracil derivatives. One common method is the reaction of uracil with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl derivatives, while reduction can produce saturated uracil derivatives .

Scientific Research Applications

5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of DNA and RNA synthesis, making it a potential candidate for antiviral and anticancer therapies. The molecular targets include thymidylate synthase and other enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

    5-Fluorouracil: A well-known anticancer drug that also targets thymidylate synthase.

    5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.

    5-Iodouracil: Similar to 5-Bromouracil, used in radiolabeling and imaging studies.

Uniqueness: 5-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the propynyl group, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This makes it a valuable tool in synthetic chemistry and molecular biology .

Properties

CAS No.

132400-69-2

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-prop-2-ynyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11)

InChI Key

LFAHMOHODVHAQW-UHFFFAOYSA-N

SMILES

C#CCC1=CNC(=O)NC1=O

Canonical SMILES

C#CCC1=CNC(=O)NC1=O

Synonyms

2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI)

Origin of Product

United States

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